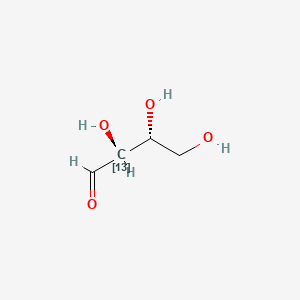
Vegfr-2-IN-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2-IN-18 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This receptor is a key mediator in the formation of new blood vessels, making it a significant target in cancer therapy and other diseases involving abnormal blood vessel growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vegfr-2-IN-18 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method involves the use of nicotinamide-based derivatives, which are designed to interact with the VEGFR-2 catalytic pocket . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Vegfr-2-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced binding affinity to VEGFR-2. These derivatives are then tested for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Vegfr-2-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the interactions between small molecules and receptor proteins . In biology, it helps in understanding the mechanisms of angiogenesis and the role of VEGFR-2 in various physiological processes . In medicine, this compound is being explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal blood vessel growth . In industry, it is used in the development of new drugs and therapeutic strategies targeting VEGFR-2 .
Mécanisme D'action
Vegfr-2-IN-18 exerts its effects by binding to the VEGFR-2 receptor, inhibiting its activity and preventing the downstream signaling pathways involved in angiogenesis . The binding of this compound to VEGFR-2 blocks the receptor’s dimerization and autophosphorylation, which are essential steps in the activation of the receptor . This inhibition leads to reduced endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new blood vessels .
Comparaison Avec Des Composés Similaires
Vegfr-2-IN-18 is unique compared to other VEGFR-2 inhibitors due to its specific binding affinity and reduced side effects . Similar compounds include quinoxaline-based derivatives and other nicotinamide-based inhibitors, which also target VEGFR-2 but may have different efficacy and safety profiles . The uniqueness of this compound lies in its optimized structure, which allows for better interaction with the VEGFR-2 catalytic pocket and improved therapeutic outcomes .
List of Similar Compounds:Propriétés
Formule moléculaire |
C20H13ClN4O2 |
|---|---|
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H13ClN4O2/c21-20-24-17-6-2-1-5-16(17)19(25-20)27-15-9-7-14(8-10-15)23-18(26)13-4-3-11-22-12-13/h1-12H,(H,23,26) |
Clé InChI |
MSGVEATXZLQCQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)







